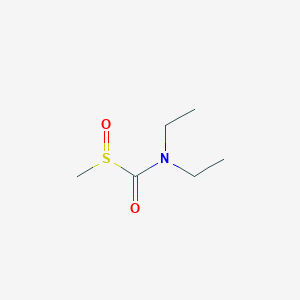

S-Methyl-N,N-diethylthiocarbamate Sulfoxide

Description

The exact mass of the compound N,N-diethyl-1-methylsulfinylformamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-Methyl-N,N-diethylthiocarbamate Sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Methyl-N,N-diethylthiocarbamate Sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethyl-1-methylsulfinylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-4-7(5-2)6(8)10(3)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSRGOGWCPXJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930906 | |

| Record name | (Diethylamino)(methanesulfinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140703-15-7 | |

| Record name | S-Methyl N,N-diethylthiolcarbamate sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diethylamino)(methanesulfinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYL-N,N-DIETHYLTHIOCARBAMOYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6937KA5QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-Methyl-N,N-diethylthiocarbamate Sulfoxide chemical structure and properties

[1][2][3]

Executive Summary

S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO) is a reactive organosulfur intermediate (CAS: 140703-15-7) derived from the bioactivation of thiocarbamate precursors.[1][2][3][4] It functions as a suicide substrate inhibitor of Aldehyde Dehydrogenase (ALDH) , specifically the mitochondrial isoform (ALDH2). Its pharmacological significance lies in its ability to covalently modify the active site cysteine of ALDH, causing an accumulation of acetaldehyde—the physiological basis of the disulfiram-ethanol reaction (DER).

Unlike its parent compounds, DETC-MeSO possesses a unique thiocarbamate sulfoxide moiety (

Chemical Structure & Physiochemical Properties[5]

Structural Identity

DETC-MeSO is often confused with its dithiocarbamate analogs. It is critical to distinguish the monothio (thiocarbamate) structure from the dithio variants.

| Property | Specification |

| IUPAC Name | S-Methyl N,N-diethylcarbamothioate S-oxide |

| Common Abbreviations | DETC-MeSO, MeDTC Sulfoxide |

| CAS Number | 140703-15-7 |

| Molecular Formula | |

| Molecular Weight | 163.24 g/mol |

| Core Moiety | Thiocarbamate Sulfoxide ( |

| Stereochemistry | The sulfur atom is chiral (pyramidal geometry), resulting in enantiomers ( |

Electronic Properties & Reactivity

The sulfoxide oxygen exerts a strong electron-withdrawing effect on the sulfur, which in turn activates the adjacent carbonyl group.

-

Electrophilicity: The carbonyl carbon is highly susceptible to nucleophilic attack.

-

Leaving Group Potential: The methanesulfenic acid (

) group is a viable leaving group, allowing the -

Stability: DETC-MeSO is moderately stable in neutral aqueous buffer (

hours) but degrades rapidly in the presence of thiols or at extreme pH.

Bioactivation & Synthesis Pathways

DETC-MeSO is not administered directly; it is generated in vivo via a multi-step metabolic pathway starting from Disulfiram or in vitro via chemical oxidation.

Metabolic Pathway (Graphviz)

The conversion of Disulfiram to DETC-MeSO involves reduction, methylation, desulfuration, and final oxidation by Cytochrome P450 isozymes (primarily CYP2E1).

Figure 1: Bioactivation pathway of Disulfiram yielding the active metabolite DETC-MeSO.

Chemical Synthesis Protocol

For research purposes, DETC-MeSO must be synthesized from S-methyl-N,N-diethylthiocarbamate (DETC-Me).

Reagents:

-

Precursor: S-Methyl-N,N-diethylthiocarbamate (DETC-Me)[1][2][6]

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA)

-

Solvent: Dichloromethane (DCM) anhydrous

Protocol:

-

Dissolution: Dissolve 10 mmol of DETC-Me in 50 mL of anhydrous DCM under

atmosphere. Cool to 0°C. -

Oxidation: Add 1.0 equivalent of mCPBA (dissolved in DCM) dropwise over 20 minutes. Note: Excess mCPBA will lead to the sulfone (

), which is kinetically distinct. -

Quenching: Stir for 1 hour at 0°C. Quench with saturated

solution to neutralize benzoic acid byproduct. -

Extraction: Wash the organic layer with water and brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via flash chromatography (Silica gel; Ethyl Acetate/Hexane gradient). DETC-MeSO is typically a viscous, pale yellow oil.

Mechanism of Action: ALDH Inhibition[4][6][8]

The primary target of DETC-MeSO is the mitochondrial Aldehyde Dehydrogenase (ALDH2). The inhibition mechanism is irreversible carbamoylation .

The Cysteine Trap

The ALDH2 active site contains a highly nucleophilic Cysteine residue (Cys302).

-

Docking: DETC-MeSO enters the hydrophobic active site tunnel.

-

Nucleophilic Attack: The thiolate of Cys302 attacks the carbonyl carbon of DETC-MeSO.

-

Collapse: The tetrahedral intermediate collapses, expelling the methanesulfenic acid (MeSOH) leaving group.

-

Result: The enzyme is now covalently modified as S-diethylcarbamoyl-ALDH . This bulky adduct sterically occludes the active site and prevents the oxidation of acetaldehyde.

Comparison: Sulfoxide vs. Sulfone

While the sulfone (

-

Stability/Diffusion: The sulfone is highly reactive and often depleted by cellular glutathione (GSH) before reaching the mitochondria. The sulfoxide is sufficiently stable to traverse the cytoplasm and enter the mitochondria.[7]

-

Selectivity: The sulfoxide shows higher specificity for the low-

ALDH isozyme.

Experimental Protocols for Activity Assessment

In Vitro ALDH Inhibition Assay

To quantify the potency (

Materials:

-

Recombinant human ALDH2 or Rat Liver Mitochondria (solubilized).

-

Substrate: Propionaldehyde (preferred over acetaldehyde for stability).

-

Cofactor:

(1 mM). -

Buffer: 50 mM Sodium Pyrophosphate, pH 9.0 (Standard activity buffer).

Workflow:

-

Pre-incubation: Incubate ALDH enzyme with varying concentrations of DETC-MeSO (0.1

– 10 -

Initiation: Add

followed by Propionaldehyde (5 mM). -

Measurement: Monitor the formation of NADH by absorbance at 340 nm for 3–5 minutes.

-

Control: Run a parallel vehicle control (DMSO < 0.1%).

-

Calculation: Plot % Activity remaining vs. log[Inhibitor].

Data Interpretation:

-

Irreversibility Check: Dilute the inhibited enzyme mixture 100-fold. If activity does not recover, inhibition is irreversible (covalent).

-

GSH Protection: Pre-incubate DETC-MeSO with Glutathione (GSH). If inhibition is abolished, it confirms the electrophilic nature of the sulfoxide.

References

-

Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide.[8] Biochemical Pharmacology, 46(12), 2285-2290.[8] Link

-

Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram.[9][10] Alcoholism: Clinical and Experimental Research, 20(6), 1071-1077. Link

-

MedChemExpress. S-Methyl-N,N-diethylthiolcarbamate (DETC-Me) Product Monograph. Link

-

Santa Cruz Biotechnology. S-Methyl-N,N-diethylthiocarbamate Sulfoxide (CAS 140703-15-7). Link

-

US Biological. S-Methyl-N,N-diethylthiocarbamate Sulfone CAS 155514-79-7. Link

Sources

- 1. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Bioactivation of S-methyl N,N-Diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide / Biochemical Pharmacology, 1993 [sci-hub.jp]

- 3. Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-Methyl-N,N-diethylthiocarbamate Sulfoxide | 140703-15-7 | Benchchem [benchchem.com]

- 5. Diethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

S-Methyl-N,N-diethylthiocarbamate Sulfoxide as a partial antagonist of glutamate receptors

A Covalent Modifier and Functional Antagonist of NMDA Receptors

Executive Summary

S-Methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) is a potent, bioactive metabolite of Disulfiram (Antabuse) that exhibits distinct neuropharmacological properties. While historically characterized as an Aldehyde Dehydrogenase (ALDH) inhibitor, DETC-MeSO has emerged as a functional partial antagonist of the N-methyl-D-aspartate (NMDA) receptor .

Unlike competitive antagonists that compete for the glutamate binding site in equilibrium, DETC-MeSO acts via carbamoylation of cysteine sulfhydryl groups on the receptor. This covalent (yet potentially reversible via thiols) modification attenuates calcium influx and prevents excitotoxicity. This guide details the chemical synthesis, mechanistic pharmacodynamics, and validation protocols for investigating DETC-MeSO as a modulator of glutamatergic signaling.

Part 1: Chemical Identity & Metabolic Pathway

DETC-MeSO (

Key Chemical Characteristic: The sulfoxide moiety renders the carbonyl carbon highly electrophilic, facilitating the carbamoylation of nucleophilic thiol (-SH) groups on target proteins.

Diagram 1: Metabolic Bioactivation Pathway

The following pathway illustrates the conversion of Disulfiram to the active DETC-MeSO metabolite.

Caption: Figure 1.[1] Bioactivation cascade of Disulfiram.[1][2] The final oxidation to DETC-MeSO creates the reactive carbamoylating species responsible for glutamate receptor modulation.

Part 2: Pharmacodynamics at Glutamate Receptors[3]

DETC-MeSO is classified as a functional partial antagonist because it reduces the maximal response (

1. Selectivity Profile

-

Target: NMDA Receptor (N-methyl-D-aspartate).[3]

-

Non-Targets: AMPA receptors, Kainate receptors (DETC-MeSO shows negligible affinity for these subtypes).

-

Mechanism: Carbamoylation of redox-sensitive cysteine residues (likely including the extracellular redox modulatory site).

2. Mechanism of Action: Cysteine Carbamoylation

The inhibition is driven by the transfer of the

-

Reaction:

-

Consequence: The carbamoylation sterically hinders conformational changes required for channel opening or directly occludes the ion channel pore, resulting in a "partial" blockade of

influx even in the presence of saturating glutamate.

Diagram 2: Pharmacodynamic Mechanism

Caption: Figure 2. Molecular mechanism of NMDA receptor antagonism. DETC-MeSO covalently modifies cysteine residues, preventing the receptor from achieving full conductance.

Part 3: Experimental Protocols

To validate DETC-MeSO activity, researchers must synthesize the compound (as it is unstable and rarely commercially available in pure form) and assay its functional inhibition.

Protocol A: Chemical Synthesis of DETC-MeSO

Objective: Oxidize S-methyl-N,N-diethylthiocarbamate (DETC-Me) to its sulfoxide form.

Reagents:

-

m-Chloroperoxybenzoic acid (MCPBA) (Oxidant)[8]

-

Dichloromethane (DCM) (Solvent)

-

Sodium bicarbonate (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of DETC-Me in 50 mL of anhydrous DCM at 0°C (ice bath).

-

Oxidation: Add 10 mmol (1 equivalent) of MCPBA dropwise over 30 minutes. Critical: Do not add excess MCPBA to avoid over-oxidation to the sulfone.

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Thin Layer Chromatography) for the disappearance of the starting material.

-

Quenching: Wash the organic layer with saturated

(3 x 20 mL) to remove m-chlorobenzoic acid byproducts. -

Purification: Dry over

, filter, and concentrate under vacuum. -

Storage: Store at -80°C under argon. The sulfoxide is thermally unstable.

Protocol B: Functional NMDA Antagonism Assay (

Influx)

Objective: Quantify the "partial antagonist" potency of DETC-MeSO in primary neuronal cultures.

Self-Validating Control: Use Dithiothreitol (DTT) to reverse the effect. If DTT restores function, the mechanism is confirmed as thiol-mediated carbamoylation.

| Step | Action | Causality / Rationale |

| 1 | Culture Prep | Prepare primary rat cortical neurons (DIV 10-14). |

| 2 | Pre-Incubation | Incubate neurons with DETC-MeSO (1 - 100 |

| 3 | Agonist Challenge | Add Glutamate ( |

| 4 | Measurement | Terminate after 5 mins; lyse cells; measure radioactivity via scintillation counting. |

| 5 | Validation (DTT) | In a parallel group, add 2 mM DTT after DETC-MeSO incubation but before Glutamate. |

Data Interpretation:

-

Partial Antagonism: You will observe a dose-dependent reduction in

influx, plateauing at ~40-60% inhibition (never 100% blockade unlike MK-801). -

Irreversibility: Washout without DTT will not restore function immediately.[2]

Part 4: Therapeutic Implications & Data Summary[1]

DETC-MeSO is currently investigated for its role in breaking addiction cycles (specifically cocaine) and neuroprotection against excitotoxicity.

Summary of Pharmacological Data

| Parameter | Value / Characteristic | Notes |

| Primary Target | NMDA Receptor | Selectivity >100-fold over AMPA/Kainate.[9] |

| IC50 (Functional) | ~0.9 - 5.0 | Varies by assay; lower than parent Disulfiram. |

| Binding Effect | Non-competitive | Reduces |

| Reversibility | Slowly Reversible / Irreversible | Reversed chemically by strong reducing agents (DTT, Glutathione). |

| Clinical Relevance | Cocaine Addiction | Blocks reinstatement of drug-seeking behavior by dampening glutamatergic surges in the Nucleus Accumbens. |

References

-

Nagendra, S. N., Faiman, M. D., & Davis, K. (1997). Carbamoylation of brain glutamate receptors by a disulfiram metabolite.[1][5] Journal of Biological Chemistry, 272(39), 24247-24251.[1] Link

-

Jin, L., Davis, K., & Faiman, M. D. (1994). S-methyl-N,N-diethylthiocarbamate sulfoxide elicits neuroprotective effect against N-methyl-D-aspartate receptor-mediated neurotoxicity. Biochemical Pharmacology, 47(11), 2097-2101. Link

-

Mays, D. C., et al. (1996).[10] S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram.[2][7][10][11] Alcoholism: Clinical and Experimental Research, 20(3), 595-600. Link

-

Karoly, J. A., et al. (1992). Inhibition of aldehyde dehydrogenase by S-methyl-N,N-diethylthiocarbamate sulfoxide.[2][6][7][10][11][12] Biochemical Pharmacology, 44(1), 161-167. Link

-

Gerasimov, M. R., et al. (1999). The pharmacology of disulfiram in the treatment of cocaine dependence. Drug and Alcohol Dependence, 56(1), 9-19. Link

Sources

- 1. S-(N, N-diethylcarbamoyl)glutathione (carbamathione), a disulfiram metabolite and its effect on nucleus accumbens and prefrontal cortex dopamine, GABA, and glutamate: A microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. S-methyl-N,N-diethylthiocarbamate sulfoxide elicits neuroprotective effect against N-methyl-D-aspartate receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamoylation of brain glutamate receptors by a disulfiram metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disulfiram generates a stable N,N-diethylcarbamoyl adduct on Cys-125 of rat hemoglobin beta-chains in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Quantification of Mitochondrial ALDH2 Activity via DETC-MeSO Differential Inhibition

Abstract & Core Directive

This guide details the protocol for measuring Aldehyde Dehydrogenase 2 (ALDH2) activity in tissue homogenates using S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) .

Standard spectrophotometric assays for ALDH are often non-specific because tissues contain multiple ALDH isozymes (e.g., cytosolic ALDH1, mitochondrial ALDH2) and other NAD(P)+-dependent oxidoreductases. DETC-MeSO is the active metabolite of Disulfiram and acts as a potent, irreversible, and highly selective inhibitor of the low-Km mitochondrial ALDH2 isoform in vitro.

The Principle: This method utilizes a Differential Inhibition Assay . Total ALDH activity is measured in the tissue homogenate, and the "Non-ALDH2" activity is measured in a parallel sample pre-treated with DETC-MeSO. The specific ALDH2 activity is the mathematical difference between these two rates.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Specificity Challenge

ALDH2 is the primary enzyme responsible for detoxifying acetaldehyde (from ethanol metabolism) and endogenous lipid peroxidation products like 4-HNE. However, standard assays using Propionaldehyde or Acetaldehyde and NAD+ measure the sum of all dehydrogenase activity capable of oxidizing the substrate.

The DETC-MeSO Solution

Disulfiram (Antabuse) is a known ALDH inhibitor, but it is a pro-drug that requires in vivo bioactivation and is often ineffective when added directly to tissue homogenates. DETC-MeSO is the bioactive sulfoxide metabolite.[1][2][3] It functions as a suicide inhibitor by carbamylating the active site cysteine (Cys302) of ALDH2.

Key Pharmacodynamics:

-

Target: Cys302 (Active site of ALDH2).

-

Mechanism: Covalent modification (Carbamylation).[4]

-

Kinetics: Pseudo-first-order inactivation; irreversible.[5][6]

-

Potency: IC50 ~0.93 µM (in mitochondrial fractions).

Mechanism of Action Diagram

Caption: Figure 1. The bioactivation pathway of Disulfiram to DETC-MeSO and the subsequent irreversible inhibition of ALDH2 via active-site carbamylation.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Notes |

| DETC-MeSO | >95% Purity | Critical: Often requires custom synthesis or specialized vendor. Unstable in solution; prepare fresh. |

| NAD+ | Cofactor (Oxidized form). | |

| Propionaldehyde | High Purity | Preferred substrate over acetaldehyde due to lower volatility, yet specific for ALDH. |

| Sodium Pyrophosphate | Buffer component | pH 9.0 is optimal for Vmax, though pH 7.4 is more physiological. |

| Mitochondrial Lysis Buffer | 50 mM HEPES, 0.5% Triton X-100 | Detergent is required to access the mitochondrial matrix enzyme. |

Reagent Preparation

-

DETC-MeSO Stock (1 mM): Dissolve S-methyl-N,N-diethylthiocarbamate sulfoxide in 100% Ethanol or DMSO. Note: This compound is reactive.[6][7] Use immediately or store at -80°C under argon for limited time.

-

Assay Buffer (pH 9.0): 100 mM Sodium Pyrophosphate buffer. (High pH maximizes the hydride transfer rate for detection).

-

Substrate Solution: 10 mM Propionaldehyde in water.

Experimental Protocol

Tissue Homogenization & Mitochondrial Enrichment

Rationale: ALDH2 is mitochondrial.[8][9] Using whole tissue homogenate increases background from cytosolic ALDH1. Mitochondrial enrichment improves signal-to-noise.

-

Harvest: Excise liver or heart tissue (fresh) and wash in ice-cold PBS.

-

Mince & Homogenize: Mince tissue in Isolation Buffer (250 mM Sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4). Homogenize with a Dounce homogenizer (loose pestle).

-

Differential Centrifugation:

-

Spin 600 x g for 10 min at 4°C (Discard pellet/nuclei).

-

Spin supernatant at 10,000 x g for 15 min at 4°C.

-

Pellet = Crude Mitochondria.

-

-

Lysis: Resuspend the mitochondrial pellet in Lysis Buffer (containing 0.5-1% Triton X-100) to solubilize the enzyme. Incubate on ice for 20 mins.

-

Protein Quant: Measure protein concentration (BCA Assay). Normalize samples to 1 mg/mL.

The Differential Inhibition Assay (Step-by-Step)

This assay requires running two parallel cuvettes (or wells) for every sample.

Workflow Diagram:

Caption: Figure 2. Differential Inhibition Workflow. Pathway B eliminates ALDH2 activity, allowing mathematical isolation of the specific isozyme activity.

Detailed Steps:

-

Setup: Prepare a spectrophotometer set to 340 nm (Kinetic Mode) at 25°C.

-

Blanking: Zero the machine with Assay Buffer.

-

Reaction Mix Preparation (Per Cuvette):

-

Total Volume: 1000 µL

-

Buffer: 100 mM Sodium Pyrophosphate (pH 9.0)

-

NAD+: 1.0 mM Final Concentration

-

Sample: 50-100 µg of mitochondrial protein

-

-

Pre-Incubation (The Critical Step):

-

Cuvette A (Total): Add 10 µL Vehicle (DMSO).

-

Cuvette B (Inhibited): Add 10 µL DETC-MeSO (Final conc: 10 µM). Note: 10 µM is sufficient to fully inhibit ALDH2 without affecting ALDH1 significantly in short durations.

-

Incubate: Allow both cuvettes to sit for 15 minutes at 25°C. This allows DETC-MeSO to covalently bind the active site.

-

-

Initiation:

-

Add Propionaldehyde (Final conc: 50 µM - 1 mM) to both cuvettes.

-

Immediately mix by inversion.

-

-

Measurement:

-

Record Absorbance (340 nm) every 15 seconds for 3-5 minutes.

-

Calculate the linear slope (

).

-

Data Analysis & Calculation

Calculation Logic

The reduction of NAD+ to NADH is monitored.

-

(NADH extinction coefficient) =

Formula:

Where:

- = Slope of Cuvette A (Abs/min).

- = Slope of Cuvette B (Abs/min).

- = Reaction Volume (mL).

- = Light path (1 cm).

- = Volume of sample added (mL).

- = Concentration of protein in sample (mg/mL).

Example Data Table

| Sample ID | Slope A (Total) | Slope B (+DETC-MeSO) | Calculated Activity (nmol/min/mg) | |

| WT Liver | 0.150 | 0.020 | 0.130 | 20.9 |

| ALDH2-/- | 0.022 | 0.021 | 0.001 | 0.16 (Negligible) |

| Treated | 0.090 | 0.020 | 0.070 | 11.2 |

Interpretation: In the WT Liver, the majority of activity (0.130/0.150) is sensitive to DETC-MeSO, confirming it is ALDH2. The residual 0.020 represents other dehydrogenases.

Troubleshooting & Validation (Self-Validating Systems)

-

Validation of Inhibition:

-

Check: If Slope A and Slope B are identical in a wild-type tissue, your DETC-MeSO may be degraded (hydrolyzed).

-

Solution: Synthesize fresh DETC-MeSO or verify purity via HPLC.

-

-

Non-Linear Rates:

-

Issue: Absorbance plateaus within 1 minute.

-

Cause: Substrate depletion or too much enzyme.

-

Solution: Dilute the protein sample 1:5 or 1:10.

-

-

High Background (Slope B is high):

-

Issue: Significant non-ALDH2 activity.

-

Cause: Cytosolic contamination (ALDH1) or high ADH activity.

-

Solution: Improve mitochondrial isolation (wash pellets thoroughly).

-

References

-

Hart, B. W., & Faiman, M. D. (1992). In vitro and in vivo inhibition of rat liver aldehyde dehydrogenase by S-methyl N,N-diethylthiolcarbamate sulfoxide, a new metabolite of disulfiram.[10] Biochemical Pharmacology, 43(3), 403–406.[10]

-

Mays, D. C., et al. (1995). S-Methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Biochemical Pharmacology, 49(5), 693-700.[11]

-

Weiner, H., & Svanas, G. W. (1985). Metabolism of acetaldehyde by isolated mitochondria. Alcohol, 2(3), 381-385. (Context on Mitochondrial ALDH).

-

Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520–539.

Sources

- 1. A Novel ALDH2 Inhibitor for the Treatment of Alcohol Use Disorder: Preclinical Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo inhibition of rat liver aldehyde dehydrogenase by S-methyl N,N-diethylthiolcarbamate sulfoxide, a new metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-METHYL-N,N-DIETHYLTHIOCARBAMATE SULFONE synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Long-Term Stability of DETC-MeSO Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-Methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO). This guide provides a comprehensive framework for establishing a robust long-term stability testing protocol for DETC-MeSO solutions. Adherence to these principles will ensure the integrity of your results and support the development of safe and effective therapeutics.

Frequently Asked Questions (FAQs)

Q1: Why is long-term stability testing for DETC-MeSO solutions critical?

A1: Long-term stability testing is fundamental to determining the shelf-life and appropriate storage conditions for DETC-MeSO solutions.[1][2] It evaluates how the quality of the solution varies over time under the influence of environmental factors such as temperature and humidity.[3] This data is essential for ensuring the safety, efficacy, and quality of the drug product throughout its lifecycle. For a neuroprotective agent like DETC-MeSO, maintaining its integrity is paramount to its therapeutic action.[4][5]

Q2: What are the primary degradation pathways I should be concerned about with DETC-MeSO?

A2: While specific degradation pathways for DETC-MeSO are not extensively published, based on its chemical structure as a sulfoxide, potential degradation pathways include:

-

Reduction: The sulfoxide group can be reduced back to the corresponding sulfide, S-Methyl-N,N-diethylthiocarbamate (DETC-Me).

-

Oxidation: Further oxidation of the sulfoxide to a sulfone is a possibility under oxidative stress.

-

Hydrolysis: Depending on the pH of the solution, hydrolysis of the thiocarbamate ester linkage could occur.

-

Isomerization: Changes in stereochemistry at the sulfur atom could potentially occur over time or under stress conditions.

Forced degradation studies are crucial to identify these potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Q3: What are the recommended storage conditions for a long-term stability study of DETC-MeSO solutions?

A3: The storage conditions should be selected based on the intended climatic zone for the final product, as per the International Council for Harmonisation (ICH) guidelines.[1][8] A common set of conditions for long-term stability testing is 25°C ± 2°C / 60% RH ± 5% RH.[1] It is also advisable to include a refrigerated condition (2-8°C) to assess the stability of the solution under typical pharmaceutical storage.

Q4: How long should a long-term stability study for DETC-MeSO solutions run?

A4: For a product with a proposed shelf life of at least 12 months, the long-term stability study should extend for the full duration of the proposed shelf life.[1] Data should be collected at regular intervals, for example, every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][9]

Comprehensive Protocol for Long-Term Stability Testing of DETC-MeSO Solutions

This protocol is designed to be a self-validating system, incorporating principles from ICH guidelines to ensure trustworthiness and scientific rigor.

Materials and Equipment

-

DETC-MeSO: At least three batches of representative material. The batches should be manufactured using a process that simulates the final production method.[8]

-

Solvent/Vehicle: The final formulation vehicle for the DETC-MeSO solution.

-

Container Closure System: The proposed final packaging for the drug product.[8]

-

Stability Chambers: Calibrated to maintain the specified temperature and humidity conditions.

-

Analytical Instrumentation: A validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is recommended for its ability to separate and quantify the active ingredient and its degradation products.[10][11]

-

pH Meter and other general laboratory equipment.

Experimental Workflow

The following diagram outlines the key stages of the long-term stability testing protocol.

Caption: Experimental workflow for long-term stability testing of DETC-MeSO solutions.

Step-by-Step Methodology

-

Batch Selection and Preparation:

-

Storage Conditions and Time Points:

-

Place the samples on stability at the selected long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[1]

-

It is also recommended to store samples under refrigerated conditions (5°C ± 3°C).

-

The frequency of testing should be sufficient to establish the stability profile, for example: 0, 3, 6, 9, 12, 18, 24, and 36 months.[1][9]

-

-

Analytical Testing:

-

At each time point, perform the following tests:

-

Visual Inspection: Assess for changes in color, clarity, and the presence of particulate matter.

-

pH: Measure the pH of the solution.

-

Assay and Purity: Use a validated stability-indicating HPLC method to determine the concentration of DETC-MeSO and to detect and quantify any degradation products. The method must be able to separate DETC-MeSO from its potential degradants.[11][12]

-

Other Tests: Depending on the dosage form, other tests such as sterility and bacterial endotoxins may be required.

-

-

Data Presentation

Summarize the quantitative data in a table for easy comparison across different batches and time points.

| Time Point (Months) | Storage Condition | Batch 1 (% Initial Conc.) | Batch 2 (% Initial Conc.) | Batch 3 (% Initial Conc.) | Total Degradants (%) | pH | Appearance |

| 0 | - | 100.0 | 100.0 | 100.0 | < LOQ | 6.5 | Clear, colorless |

| 3 | 25°C/60%RH | 99.8 | 99.7 | 99.9 | 0.1 | 6.5 | Clear, colorless |

| 6 | 25°C/60%RH | 99.5 | 99.4 | 99.6 | 0.2 | 6.4 | Clear, colorless |

| 12 | 25°C/60%RH | 99.0 | 98.9 | 99.1 | 0.5 | 6.4 | Clear, colorless |

| ... | ... | ... | ... | ... | ... | ... | ... |

LOQ: Limit of Quantitation

Troubleshooting Guide

Q: My DETC-MeSO concentration is decreasing faster than expected. What could be the cause?

A: Unexpectedly rapid degradation can stem from several factors:

-

Inherent Instability: The formulation itself may not be optimal for DETC-MeSO stability. Consider the following:

-

pH: The pH of the solution can significantly impact the stability of the drug.[13] Conduct a pH-rate profile study to determine the optimal pH range for DETC-MeSO.

-

Excipients: Interactions between DETC-MeSO and excipients in the formulation could be accelerating degradation.[14]

-

Oxidation: The sulfoxide moiety may be susceptible to oxidation. The presence of trace metals or inadequate protection from oxygen could be a factor. Consider the use of antioxidants or chelating agents.

-

-

Storage Conditions: Verify that the stability chambers are operating correctly and that there have been no temperature or humidity excursions.

-

Analytical Method Issues: An inaccurate or non-validated analytical method could be providing erroneous results. Ensure your method is robust and stability-indicating.[12]

Q: I am observing a new, unidentified peak in my HPLC chromatogram at later stability time points. How should I proceed?

A: The appearance of a new peak indicates the formation of a degradation product.

-

Peak Tracking: Monitor the growth of this peak across all storage conditions and batches.

-

Forced Degradation Studies: If not already performed, conduct forced degradation studies (acid, base, oxidation, heat, light) to try and intentionally generate the unknown peak.[6][7] This can provide clues about its identity.

-

Peak Identification: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the degradation product.[10][15]

-

Toxicological Assessment: Once identified, the degradation product may need to be assessed for its potential toxicity.

Q: There is significant variability in my stability data between different batches. What does this indicate?

A: Batch-to-batch variability can point to issues with the manufacturing process of the drug substance or the drug product.

-

Drug Substance Quality: Inconsistent purity profiles or the presence of different levels of impurities in the starting DETC-MeSO could affect stability.

-

Manufacturing Process: Variations in the drug product manufacturing process, such as mixing times, filtration, or filling, could introduce variability.

-

Container Closure System: Inconsistencies in the quality of the vials and stoppers could also play a role.

A thorough investigation of the manufacturing process and raw material controls is warranted.

References

-

ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. Accessed February 11, 2026. [Link]

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Accessed February 11, 2026. [Link]

-

Ich guidelines for stability studies 1. Slideshare. July 28, 2012. [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. April 11, 2025. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. March 21, 2025. [Link]

-

Mode of Action of S-Methyl-N, N-Diethylthiocarbamate Sulfoxide (DETC-MeSO) as a Novel Therapy for Stroke in a Rat Model. ResearchGate. August 10, 2025. [Link]

-

Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. PubMed. Accessed February 11, 2026. [Link]

-

Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. PubMed. Accessed February 11, 2026. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. SpringerLink. April 23, 2023. [Link]

-

Characterization of diethyldithiocarbamate methyl ester sulfine as an intermediate in the bioactivation of disulfiram. PubMed. Accessed February 11, 2026. [Link]

-

Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model. PubMed. Accessed February 11, 2026. [Link]

-

In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S‐Methyl N,N‐Diethylthiolcarbamate Sulfoxide:Inhibition of Liver Aldehyde Dehydrogenase. ResearchGate. Accessed February 11, 2026. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Accessed February 11, 2026. [Link]

-

Elucidating the pathways of degradation of denagliptin. PubMed. Accessed February 11, 2026. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. July 13, 2023. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. March 24, 2025. [Link]

-

Dissolution Method Troubleshooting: An Industry Perspective. AAPS. November 1, 2022. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. January 1, 2023. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. August 6, 2025. [Link]

-

Long-term stability study of drug products and out-of-specification test results. ResearchGate. August 10, 2025. [Link]

-

Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. PMC. Accessed February 11, 2026. [Link]

-

Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC. February 8, 2022. [Link]

-

Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR. PubMed. May 1, 2025. [Link]

-

Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Longdom Publishing. Accessed February 11, 2026. [Link]

-

Ongoing Stability Testing Requirements, Solutions and Potential Pitfalls. Scribd. Accessed February 11, 2026. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. Accessed February 11, 2026. [Link]

Sources

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. researchgate.net [researchgate.net]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. scribd.com [scribd.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. sepscience.com [sepscience.com]

- 11. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Confirming Target Engagement of S-Methyl-N,N-diethylthiocarbamate Sulfoxide in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Target Engagement

In the realm of drug discovery and development, identifying a compound that elicits a desired physiological response is only the initial step. A crucial subsequent challenge lies in unequivocally demonstrating that the compound directly interacts with its intended molecular target within the complex environment of a living cell. This process, known as target engagement, is a cornerstone of establishing a drug's mechanism of action and is pivotal for optimizing lead compounds and predicting clinical efficacy.[1][2]

S-Methyl-N,N-diethylthiocarbamate Sulfoxide (Me-DTC-SO) is an active metabolite of disulfiram, a drug historically used for the treatment of alcoholism.[3][4] Its primary mechanism of action involves the inhibition of aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde after alcohol consumption.[5][6] However, Me-DTC-SO has also been investigated for other therapeutic applications, including as a neuroprotective agent.[7] This guide provides a comparative analysis of state-of-the-art methodologies to confirm the cellular target engagement of Me-DTC-SO, offering insights into the rationale behind experimental choices and providing detailed protocols to ensure scientific rigor.

The Challenge of Me-DTC-SO: Irreversible Inhibition and Cellular Context

Me-DTC-SO presents a unique set of challenges for target engagement studies due to its nature as an irreversible inhibitor.[3] Unlike reversible inhibitors that bind and dissociate from their target, Me-DTC-SO forms a stable, covalent bond, which necessitates specific experimental approaches. Furthermore, its activity can be influenced by the cellular environment, including the presence of other cellular constituents like glutathione.[3] Therefore, confirming target engagement requires methods that can operate within intact cells or cellular lysates that closely mimic the intracellular milieu.

Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Target Engagement

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for confirming target engagement in a cellular context.[8][9] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[10] When a drug binds to its target protein, it often increases the protein's resistance to heat-induced denaturation.

Causality Behind the Choice:

CETSA is particularly well-suited for studying irreversible inhibitors like Me-DTC-SO because the covalent bond provides significant thermal stabilization. This method directly assesses the physical interaction between the drug and its target in a native cellular environment, providing a high degree of confidence in the engagement.[8][9]

Detailed Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture the cells of interest (e.g., a cell line expressing the target ALDH) to 70-80% confluency.

-

Treat the cells with varying concentrations of Me-DTC-SO (and a vehicle control, e.g., DMSO) for a predetermined time to allow for cellular uptake and target binding.

-

-

Cell Lysis and Heat Treatment:

-

Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble, non-denatured proteins.

-

-

Protein Quantification and Analysis:

-

Analyze the amount of soluble target protein (e.g., ALDH) in each supernatant by Western blotting using a specific antibody.

-

Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the treated and untreated samples.

-

-

Data Interpretation:

-

A rightward shift in the melting curve for the Me-DTC-SO-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

-

Caption: CETSA Experimental Workflow

Method 2: Activity-Based Protein Profiling (ABPP) - Probing the Active State

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that utilizes chemical probes to assess the functional state of enzymes directly in their native biological systems.[11][12] For an irreversible inhibitor like Me-DTC-SO, a competitive ABPP approach is highly effective.

Causality Behind the Choice:

ABPP provides a direct readout of the target's enzymatic activity and can confirm that the inhibitor is binding to the active site.[13][14] This is crucial for understanding the functional consequences of target engagement. By competing with a broad-spectrum probe that reacts with the same active site residue, Me-DTC-SO's engagement can be quantified across the proteome, also revealing potential off-targets.

Detailed Experimental Protocol:

-

Cell Culture and Inhibitor Treatment:

-

Culture cells and treat with a concentration range of Me-DTC-SO or vehicle control.

-

-

Cell Lysis and Probe Labeling:

-

Lyse the cells in a suitable buffer.

-

Treat the lysates with a broad-spectrum, "clickable" probe that targets the same class of enzymes as Me-DTC-SO (e.g., a probe reactive with cysteine residues for ALDH). This probe contains a reporter tag (e.g., an alkyne or azide) for subsequent visualization.

-

-

Click Chemistry and Visualization:

-

Perform a click chemistry reaction to attach a fluorescent dye or biotin to the probe-labeled proteins.

-

Separate the proteins by SDS-PAGE.

-

-

Analysis:

-

Visualize the labeled proteins by in-gel fluorescence scanning or by Western blotting if a biotin tag was used.

-

A decrease in the fluorescent signal for the target protein in the Me-DTC-SO-treated samples compared to the control indicates that Me-DTC-SO has occupied the active site and prevented probe labeling, thus confirming target engagement.

-

Caption: DARTS Experimental Logic

Comparison of Methodologies

| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) | Drug Affinity Responsive Target Stability (DARTS) |

| Principle | Ligand-induced thermal stabilization | Competition for active site labeling | Ligand-induced protease resistance |

| Cellular Context | Intact cells or fresh lysates | Lysates or intact cells (with cell-permeable probes) | Lysates |

| Labeling Requirement | None for the drug | Requires a "clickable" probe | None for the drug |

| Primary Readout | Thermal melt curve shift | Change in probe labeling intensity | Difference in protein abundance after digestion |

| Key Advantage | High confidence in direct physical binding in cells | Provides functional information about active site engagement and can identify off-targets | No modification of the drug is needed |

| Potential Limitation | Some drug-target interactions may not lead to a significant thermal shift | Requires a suitable activity probe for the enzyme class | Not all drug binding events confer protease resistance |

Concluding Remarks for the Practicing Scientist

Confirming the target engagement of S-Methyl-N,N-diethylthiocarbamate Sulfoxide is a critical step in advancing its therapeutic potential. The choice of methodology should be guided by the specific experimental question and the available resources.

-

For definitive confirmation of direct physical interaction in a cellular environment, CETSA is the recommended primary approach. Its ability to work in intact cells provides the most physiologically relevant data.

-

To gain insights into the functional consequences of binding and to assess selectivity across the proteome, competitive ABPP is an invaluable tool.

-

DARTS serves as an excellent orthogonal, label-free method to corroborate findings from other assays.

By employing a multi-pronged approach that leverages the strengths of these complementary techniques, researchers can build a robust and compelling case for the cellular target engagement of Me-DTC-SO, thereby paving the way for further preclinical and clinical development.

References

-

Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 20(3), 595–600. [Link]

-

Hart, B. W., & Faiman, M. D. (1995). S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. Alcoholism, Clinical and Experimental Research, 19(2), 529–534. [Link]

-

Nagendra, S. N., et al. (1994). S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase. Biochemical Pharmacology, 47(8), 1465–1467. [Link]

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

-

Pang, H., et al. (2018). Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model. Journal of Neurochemistry, 144(5), 585–600. [Link]

-

Hart, B. W., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 43(8), 1846–1849. [Link]

-

Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

-

Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]

-

Wright, M. H., & Sieber, S. A. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Chemical Communications, 52(71), 10796–10799. [Link]

-

Berggård, T., Linse, S., & James, P. (2007). Methods for the detection and analysis of protein-protein interactions. Proteomics, 7(16), 2833–2842. [Link]

-

Al-Aqeel, S. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 299–310. [Link]

-

Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 717, 125–143. [Link]

-

Santilio, A., & Vianello, F. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Rao, V. S., Srinivas, K., Sujini, G. N., & Kumar, G. N. S. (2014). Protein-protein interaction detection: methods and analysis. International Journal of Proteomics, 2014, 147648. [Link]

-

de Bruin, G., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 747124. [Link]

-

Cravatt, B. F. (2021). Activity-Based Proteomics – Protein and Ligand Discovery on a Global Scale. YouTube. [Link]

-

Medard, G., et al. (2015). Kinobeads profiling of the NVP-BEZ235 and BKM120 inhibitors: targeting PI3K and mTORC1/2 protein complexes. Molecular Cancer Therapeutics, 14(3), 643–654. [Link]

-

Pai, M. Y., Lomenick, B., & Hwang, H. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287–298. [Link]

-

Narożna, D., et al. (2024). Neurobiological Mechanisms of Action of Transcranial Direct Current Stimulation (tDCS) in the Treatment of Substance Use Disorders (SUDs)—A Review. Journal of Clinical Medicine, 13(10), 2883. [Link]

-

Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Current Opinion in Chemical Biology, 14(2), 194–202. [Link]

-

Chandrasekaran, A. P. (2019). What are the methods available to measure the drug-protein interaction? ResearchGate. [Link]

-

Maddux, T. L., & Faiman, M. D. (1996). Glutathione carbamoylation with S-methyl N,N-diethylthiolcarbamate sulfoxide and sulfone. Mitochondrial low Km aldehyde dehydrogenase inhibition and implications for its alcohol-deterrent action. Biochemical Pharmacology, 51(8), 1085–1092. [Link]

-

van den Berg, A. J., et al. (2019). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 141(40), 15875–15886. [Link]

-

Voth, D. E., & Ballard, J. D. (2005). Clostridium difficile toxins: mechanism of action and role in disease. Clinical Microbiology Reviews, 18(2), 247–263. [Link]

-

Friman, T., et al. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848. [Link]

-

Molina, D. M. (2013). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 5(4), 273–286. [Link]

-

LaMothe, J. (2024). Your Phase III Clinical Protocol Is Your Initial Product Launch. Pharmaceutical Executive. [Link]

-

Stanford University. (n.d.). Enhanced Detection of Drug-Protein Interactions in Live Cells Using IR Spectroscopy. [Link]

-

Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 13(2), 152–160. [Link]

-

Collaborative Drug Discovery, Inc. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

-

Harris, I. S., et al. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Nature Chemical Biology. [Link]

-

Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

-

Hwang, H., & Lomenick, B. (2012). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 4(4), 273–286. [Link]

Sources

- 1. pharmexec.com [pharmexec.com]

- 2. Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM | bioRxiv [biorxiv.org]

- 3. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]

- 12. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

Comparative Therapeutics: S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO) vs. Conventional Neuroprotectants in Ischemic Stroke

Executive Summary

S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO) represents a critical, bioactive metabolite of the alcohol-aversion drug Disulfiram.[1][2][3][4][5] While Disulfiram has been used for decades, recent elucidation of its pharmacokinetics reveals that DETC-MeSO is the proximate agent responsible for specific carbamoylation events that confer neuroprotection.

Unlike traditional NMDA receptor antagonists (e.g., MK-801) which act as channel pore blockers and induce severe psychotomimetic side effects, DETC-MeSO functions through redox modulation of the receptor's cysteine residues and partial antagonism. This guide compares DETC-MeSO against industry standards—MK-801 (Dizocilpine) and Edaravone —highlighting its superior safety profile and dual-action mechanism involving Endoplasmic Reticulum (ER) stress attenuation.

Mechanistic Architecture

The Bioactivation Cascade

DETC-MeSO is not typically administered directly in clinical settings due to stability concerns; it is generated in vivo via the metabolism of Disulfiram or S-methyl-N,N-diethylthiocarbamate (DETC-Me).

Mechanism of Action:

-

NMDA Receptor Modulation: DETC-MeSO carbamoylates sulfhydryl (-SH) groups on the NMDA receptor (likely the NR2A subunit). This covalent modification allosterically dampens calcium influx during glutamate excitotoxicity without completely blocking the ion channel, preserving physiological transmission.

-

ER Stress Mitigation: It prevents the proteolysis of

II-spectrin and upregulates Heat Shock Protein 27 (HSP27), stabilizing the cytoskeleton during ischemia-reperfusion (I/R) injury.

Visualization: Bioactivation & Signaling

Figure 1: Metabolic activation of Disulfiram to DETC-MeSO and its dual downstream targets: NMDA receptor modulation (neuroprotection) and ALDH inhibition.

Comparative Analysis: DETC-MeSO vs. Competitors[1][7]

The Competitors

-

MK-801 (Dizocilpine): A high-affinity, non-competitive NMDA receptor antagonist. It binds inside the ion channel pore.

-

Status: Failed in clinical trials due to safety; used as a "gold standard" for efficacy in animal models.

-

-

Edaravone: A free radical scavenger.

-

Status: Clinically approved (Japan, USA) for ALS and Stroke.

-

Performance Matrix

| Feature | DETC-MeSO | MK-801 (Dizocilpine) | Edaravone |

| Primary Mechanism | Redox Modulation (Cysteine Carbamoylation) | Ion Channel Pore Blockade | Free Radical Scavenging |

| Receptor Interaction | Partial Antagonist / Allosteric | Full Antagonist (Open Channel) | None |

| Neuroprotection (MCAO) | High (Infarct reduced ~40-60%) | Very High (Infarct reduced >70%) | Moderate (Infarct reduced ~30%) |

| Therapeutic Window | Broad (Effective up to 24h post-reperfusion) | Narrow (Must be given <1-2h) | Moderate (Effective <24h) |

| Side Effect Profile | Hypotension (ALDH inhibition), Sedation | Psychosis (Olney's Lesions), Ataxia, Memory Loss | Renal toxicity (rare), Anaphylaxis |

| ER Stress Effect | Significantly reduces ER Stress (p-PERK, CHOP) | Indirect effect only | Minimal direct effect |

Critical Insight: The "Safety-Efficacy" Trade-off

MK-801 provides superior raw tissue preservation but renders the subject behaviorally incapacitated (ataxia/psychosis). DETC-MeSO offers a "functional cure"—it preserves tissue and maintains behavioral integrity (improved Neuroscore) because it does not completely shut down excitatory transmission, allowing for physiological glutamate signaling.

Experimental Protocols

Chemical Synthesis of DETC-MeSO

Note: DETC-MeSO is unstable for long-term storage. It is recommended to synthesize fresh or use Disulfiram in vivo. For mechanistic in vitro studies (e.g., Patch Clamp), use this synthesis.

Reagents:

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

Workflow:

-

Dissolution: Dissolve 10 mmol of DETC-Me in 50 mL of anhydrous DCM at 0°C.

-

Oxidation: Add 1.0 equivalent of mCPBA dropwise over 20 minutes. Stir at 0°C for 1 hour.

-

Quenching: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Validation: Confirm structure via ¹H-NMR (Shift of S-Me peak). Use immediately or store at -80°C under Argon.

In Vivo Efficacy Model (MCAO in Rats)

Objective: Compare infarct volume reduction.

-

Induction: Anesthetize Sprague-Dawley rats. Introduce a silicon-coated monofilament into the internal carotid artery to occlude the MCA for 90 minutes.

-

Reperfusion: Withdraw filament to allow blood flow.

-

Treatment Groups:

-

Vehicle: Saline (SC).

-

Positive Control: MK-801 (0.5 mg/kg IP) at reperfusion.

-

Experimental: DETC-MeSO (Administered as Disulfiram 100 mg/kg IP or direct DETC-MeSO if synthesized, 1 hour pre-reperfusion or 24h post).

-

-

Analysis (TTC Staining):

-

At 24h or 7 days, sacrifice animal.

-

Section brain (2mm slices).

-

Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 mins.

-

Result: Viable tissue stains Red ; Infarct stains White .

-

Visualization: Experimental Logic

Figure 2: Standardized workflow for assessing neuroprotective efficacy in the Middle Cerebral Artery Occlusion (MCAO) model.

References

-

Nagendra, S. N., et al. (2025). "Mode of Action of S-Methyl-N, N-Diethylthiocarbamate Sulfoxide (DETC-MeSO) as a Novel Therapy for Stroke in a Rat Model." ResearchGate.

-

Hart, B. W., & Faiman, M. D. (1993). "In vivo pharmacodynamic studies of the disulfiram metabolite S-methyl N,N-diethylthiolcarbamate sulfoxide: Inhibition of liver aldehyde dehydrogenase."[7] Biochemical Pharmacology, 46(12), 2285-2290.[7]

-

Madan, A., et al. (1995). "S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram." Alcoholism: Clinical and Experimental Research, 20(6).

-

Buchan, A., et al. (1992). "The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia." British Journal of Pharmacology.

-

Kikuchi, K., et al. (2013). "Edaravone for Acute Ischemic Stroke: A Review of its Efficacy and Neuroprotective Mechanism." Journal of Stroke.

Sources

- 1. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of a disulfiram metabolite, S-methyl N,N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal Procedures: S-Methyl-N,N-diethylthiocarbamate Sulfoxide

[1]

Operational Executive Summary

Immediate Action Required: S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO) is a bioactive, sulfur-containing metabolite of Disulfiram. It acts as a potent, irreversible inhibitor of mitochondrial aldehyde dehydrogenase (ALDH).[1]

Critical Disposal Directive:

-

DO NOT dispose of down the drain.

-

DO NOT mix with strong acids (risk of toxic gas evolution).

-

DO NOT mix with strong oxidizers (risk of exothermic conversion to sulfone).

-

Segregate as Non-Halogenated Organic Solvent Waste (if in solution) or Solid Hazardous Waste (if powder).

-

Label specifically as "Toxic - Organic Sulfur Compound."

Chemical Identity & Risk Profile

Understanding the physicochemical properties of DETC-MeSO is a prerequisite for safe handling. Its reactivity profile—specifically its ability to modify cysteine residues—dictates its toxicity and disposal requirements.

| Property | Data | Operational Implication |

| Chemical Name | S-Methyl-N,N-diethylthiocarbamate Sulfoxide | Use full name on waste tags. |

| Common Abbr. | DETC-MeSO | Often confused with DETC-Me (parent) or Sulfone. |

| CAS Number | 140703-15-7 | Primary identifier for waste manifests. |

| Appearance | Pale Yellow Oil or Crystalline Powder | Viscous liquids require solvent rinsing for full removal. |

| Solubility | Ethyl Acetate, Methanol, DMSO | Use these solvents for equipment decontamination. |

| Stability | Thermally unstable >189°C; Light Sensitive | Store cold (-20°C); keep waste containers away from heat sources. |

| Reactivity | Electrophilic (reacts with thiols/GSH) | High Toxicity: Irreversible protein binding. |

The Mechanism of Toxicity (Why Disposal Matters)

DETC-MeSO is not merely a chemical byproduct; it is a "suicide inhibitor." It functions by carbamoylating the active site cysteine of ALDH enzymes.[2] In a waste stream, this reactivity persists. If released into the environment, it poses a significant risk to aquatic life and microbial ecosystems by inhibiting essential dehydrogenase enzymes.

Waste Stream Decision Matrix

The following workflow illustrates the logical segregation of DETC-MeSO waste to prevent cross-reactivity and ensure regulatory compliance.

Figure 1: Decision matrix for segregating DETC-MeSO waste based on solvent compatibility and physical state.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Contaminated Solids)

Scenario: Expired stock powder or contaminated weighing boats/gloves.

-

Containment: Place the solid material or contaminated debris into a clear, sealable polyethylene bag (secondary containment).

-

Segregation: Transfer the sealed bag into the laboratory's Solid Hazardous Waste drum.

-

Labeling: Affix a hazardous waste tag.

B. Liquid Waste (Stock Solutions or Reaction Mixtures)

Scenario: Leftover stock in DMSO, Methanol, or Ethyl Acetate.

-

Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides) or strong acids.

-

Reasoning: Thiocarbamates can decompose into Carbon Disulfide (

) or Sulfur Oxides (

-

-

Transfer: Pour the solution into the Non-Halogenated Organic Waste container (unless mixed with Chloroform/DCM, then use Halogenated).

-

Rinsing: Triple rinse the original vial with a compatible solvent (e.g., Ethanol) and add the rinsate to the waste container.

-

Cap Tight: Sulfoxides can have characteristic odors; ensure the cap is sealed tightly to prevent lab contamination.

C. Spill Contingency (Emergency Procedures)

If DETC-MeSO (often a pale oil) is spilled:

-

Evacuate & Ventilate: The compound is volatile enough to cause respiratory irritation. Clear the immediate area.[9]

-

PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is >100mg, use a half-mask respirator with organic vapor cartridges.

-

Absorb: Cover the spill with an inert absorbent (Vermiculite or specialized organic spill pads). Do not use paper towels as the primary containment for large spills due to potential reactivity.

-

Decontaminate: Wipe the surface with a 10% bleach solution (Sodium Hypochlorite) followed by water.

-

Chemistry: Bleach oxidizes the sulfur residues, breaking down the thiocarbamate structure, though this must be done in a ventilated hood as it may generate heat/fumes.

-

Scientific Grounding & Mechanism

Why Special Handling is Required?

DETC-MeSO is a critical intermediate in the bioactivation of Disulfiram. The metabolic pathway highlights its stability and reactivity balance:

-

Parent: Disulfiram is reduced to Diethyldithiocarbamate (DDC).[10]

-

Methylation: DDC is methylated to S-Methyl-N,N-diethylthiocarbamate (DETC-Me).[10]

-

Bioactivation: DETC-Me is oxidized by Cytochrome P450 to DETC-MeSO (The Sulfoxide) .[3][7]

-

Target Interaction: DETC-MeSO is sufficiently stable to diffuse from the ER (where it is formed) to the mitochondria.[2] There, it carbamoylates the active site cysteine of ALDH, irreversibly inhibiting the enzyme [1][2].[2]

Disposal Implication: Unlike the Sulfone metabolite (which is highly reactive and degraded rapidly by cellular Glutathione), the Sulfoxide (DETC-MeSO) has higher environmental persistence and bioavailability [3]. Therefore, it must be treated as a high-priority toxicant in waste streams, as it retains the capacity to inhibit enzymes in non-target organisms.

References

-

Hart, B. W., & Faiman, M. D. (1993).[7] Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Biochemical Pharmacology, 46(12), 2285–2290.

-

Madan, A., & Faiman, M. D. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram.[1][6][7] Alcoholism: Clinical and Experimental Research, 20(3), 595–600.[1]

-

U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals and Thiocarbamate Wastes (K159). RCRA Regulations.[11]

-

Santa Cruz Biotechnology. (2024). S-Methyl-N,N-diethyldithiocarbamate Sulfoxide Safety Data Sheet.

Sources

- 1. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Methyl-N,N-diethylthiocarbamate Sulfoxide | 140703-15-7 | Benchchem [benchchem.com]

- 3. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. S-Methyl-N,N-diethylthiocarbamate Sulfoxide, CasNo.140703-15-7 BOC Sciences United States [bocscichem.lookchem.com]

- 6. S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Bioactivation of S-methyl N,N-Diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide / Biochemical Pharmacology, 1993 [sci-hub.sg]

- 8. S-Methyl-N,N-diethylthiocarbamate Sulfoxide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products